Product packaging for Octafluoro-4,4'-biphenol(Cat. No.:CAS No. 2200-70-6)

Octafluoro-4,4'-biphenol

Cat. No.: B2994683
CAS No.: 2200-70-6
M. Wt: 330.133
InChI Key: MOFZHBRFFAIMKM-UHFFFAOYSA-N
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Description

Octafluoro-4,4'-biphenol is a useful research compound. Its molecular formula is C12H2F8O2 and its molecular weight is 330.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H2F8O2 B2994683 Octafluoro-4,4'-biphenol CAS No. 2200-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFZHBRFFAIMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-70-6
Record name Octafluoro-4,4'-biphenol
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The Ascendancy of Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic compounds can dramatically alter their physical and chemical properties. acs.org This has led to a surge of interest in fluorinated aromatics across a wide spectrum of industrial and academic chemistry, from pharmaceuticals to polymers. acs.org The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, which can enhance thermal stability, chemical resistance, and specific electronic characteristics. chemsrc.com These properties make fluorinated aromatics invaluable in the design of advanced materials capable of withstanding harsh environments and performing specialized functions. acs.org

Octafluoro 4,4 Biphenol: a Versatile Architectural Unit

Octafluoro-4,4'-biphenol, also known as octafluoro-4,4'-dihydroxybiphenyl, stands out as a key monomer and intermediate in the synthesis of a variety of sophisticated materials. americanchemicalsuppliers.comtcichemicals.com Its rigid, fluorinated biphenyl (B1667301) backbone provides a robust and stable core, while the two terminal hydroxyl groups offer reactive sites for polymerization and other chemical modifications. This combination of features allows for the construction of polymers with exceptional thermal stability, chemical inertness, and desirable electronic properties. mdpi.com Consequently, it is a foundational component in the synthesis of materials for electronics, aerospace, and other demanding applications.

A Trajectory of Innovation: the Evolution of Octafluoro 4,4 Biphenol Research

Established Synthetic Routes to this compound

The construction of the octafluorobiphenyl scaffold is a multi-step process that relies on established organometallic cross-coupling reactions or the modification of perfluorinated precursors.

The synthesis of polyfluorinated biphenyls, including the octafluoro-substituted core of this compound, is challenging. The standard approach often involves the coupling of two fluorinated aryl units. Key strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-C bonds between aryl halides and arylboronic acids. nih.govacs.org For highly fluorinated biphenyls, this reaction can be challenging due to the electron-poor nature of the substrates and the potential for rapid deboronation of fluorinated phenylboronic acids under basic conditions. acs.orgresearchgate.net Despite these challenges, it remains a general strategy for creating a wide range of highly fluorinated biphenyls by carefully selecting phosphine ligands and reaction conditions. nih.govacs.orgresearchgate.net The synthesis is scalable and does not necessarily require elaborate or expensive catalyst systems. acs.org

Ullmann Coupling: The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. wikipedia.orgorganic-chemistry.orgsci-hub.se This method traditionally requires harsh reaction conditions and stoichiometric copper. wikipedia.org Modern variations have improved the scope and conditions, but it is often limited to electron-deficient aryl halides. wikipedia.orgsci-hub.se The Ullmann reaction of aryl halides under various conditions has been investigated to find optimal, scalable methods for biaryl synthesis, including for perfluorobiphenyl. lookchem.com

Synthesis from Perfluorinated Precursors: Another route involves the modification of readily available perfluorinated compounds. For instance, Decafluorobiphenyl (B1670000) can serve as a starting material. Through nucleophilic aromatic substitution (SNAr) reactions, fluoride (B91410) ions can be displaced by other functional groups. The synthesis of symmetrical and unsymmetrical perfluorinated biaryls has been achieved through the reaction of perfluoroarylzinc compounds with perfluoroarenes like decafluorobiphenyl. researchgate.net While a direct synthesis of this compound via this method is not explicitly detailed in the reviewed literature, the functionalization of Decafluorobiphenyl is a plausible pathway.

The table below summarizes common coupling strategies applicable to the synthesis of polyfluorinated biphenyl cores.

Coupling ReactionCatalyst/ReagentKey Features/Challenges
Suzuki-Miyaura Coupling Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, CyJohnPhos) acs.orgVersatile and scalable; tolerates a wide range of functional groups. acs.org Challenges include homocoupling and deboronation of electron-poor boronic acids. acs.orgresearchgate.net
Ullmann Coupling Copper (e.g., copper-bronze alloy) wikipedia.orgHistorically significant; typically requires high temperatures and electron-deficient aryl halides. wikipedia.orgsci-hub.se Modern improvements aim for milder conditions.
From Perfluoroarenes Organozinc compounds (e.g., C₆F₅ZnX) researchgate.netAllows for the synthesis of symmetrical and unsymmetrical perfluorinated biaryls via nucleophilic aromatic substitution. researchgate.net

The transition from laboratory-scale synthesis to industrial production of this compound involves several key considerations. The scalability of synthetic routes like the Suzuki-Miyaura coupling has been demonstrated, showing reproducibility with high yields on larger scales. semanticscholar.org Economic factors, such as the cost of catalysts and ligands, play a crucial role in process development. semanticscholar.org

For industrial applications, multi-step processes that begin with intermediate fluorinated biphenyl compounds followed by further functionalization are common. Ensuring high-purity reagents and employing advanced purification techniques are essential to achieve the desired product with high yield and quality. Furthermore, the development of continuous-flow synthesis processes, which can be monitored in real-time using techniques like benchtop NMR, represents a promising avenue for the efficient and controlled production of fluorine-containing fine chemicals on an industrial scale. researchgate.net

Derivatization and Chemical Transformations of this compound

The two phenolic hydroxyl groups and the highly fluorinated aromatic backbone of this compound are sites for a variety of chemical transformations, enabling its use as a precursor for more complex molecules and polymers.

The phenolic hydroxyl groups are the most reactive sites for many derivatization reactions. These transformations are fundamental to the use of this compound as a monomer.

Etherification: The hydroxyl groups can be converted to ether linkages. A crucial application is the nucleophilic aromatic substitution polymerization where the diphenoxide, formed by deprotonating the hydroxyl groups with a base like potassium carbonate, reacts with activated aryl dihalides (e.g., 4,4'-difluorobenzophenone) to form poly(aryl ether)s. mdpi.comresearchgate.netgoogle.com This reaction creates a robust ether bond connecting the biphenyl unit into a polymer backbone.

Esterification: Standard esterification methods can be applied to the phenolic hydroxyl groups. orgsyn.org This can involve reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form ester linkages. Such reactions can be used to synthesize small molecules or to produce polyesters. epo.orggoogle.com

The table below details key reactions of the phenolic hydroxyl groups.

Reaction TypeReagentsResulting Functional GroupApplication
Etherification Activated Aryl Dihalide (e.g., 4,4'-difluorobenzophenone), Base (e.g., K₂CO₃) mdpi.comgoogle.comAryl Ether (-O-Ar)Synthesis of poly(aryl ether)s researchgate.net
Esterification Carboxylic Acid/Acyl Halide, Catalyst (e.g., DMAP) orgsyn.orgEster (-O-C(O)-R)Synthesis of polyesters, small molecule derivatives epo.orggoogle.com
Acrylation Acryloyl chloride, Base nih.govAcrylate Ester (-O-C(O)CH=CH₂)Preparation of acrylated monomers for crosslinked polymers nih.gov

The perfluorinated biphenyl core is generally unreactive due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms. However, under specific conditions, modification is possible.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the electron-deficient rings are susceptible to substitution by strong nucleophiles. nih.gov Reactions of decafluorobiphenyl with nucleophiles like phenothiazine (B1677639) have been shown to yield mono-substituted products, indicating that selective C-F bond functionalization is feasible. nih.gov This suggests that, with appropriate reaction conditions or protection of the hydroxyl groups, the backbone of this compound could undergo similar substitutions. The reactivity is typically highest at the para-position to an existing substituent. nih.gov

Simple aromatic halogenated organic compounds are generally very unreactive but may react with strong oxidizing and reducing agents.

This compound is a valuable monomer for synthesizing high-performance fluorinated polymers, leveraging the properties conferred by its unique structure. tcichemicals.com

Poly(aryl ether)s: The most significant application of this compound is as a diol monomer in polycondensation reactions. It reacts with activated dihalo-monomers, such as 4,4'-difluorobenzophenone (B49673) or bis(4-fluorophenyl)sulfone, via nucleophilic aromatic substitution to produce a range of poly(aryl ether)s, including poly(aryl ether ketone)s (PAEKs) and poly(aryl ether sulfone)s (PAES). researchgate.netgoogle.com The incorporation of the rigid, fluorinated biphenyl unit into the polymer backbone leads to materials with high thermal stability, excellent chemical resistance, and high glass transition temperatures. google.com

Linkers for Metal-Organic Frameworks (MOFs): While direct use is less documented, this compound can be a precursor to ligands for MOF synthesis. nih.gov The related Octafluorobiphenyl-4,4'-dicarboxylic acid is used as a linker to create fluorinated MOFs. researchgate.net By converting the hydroxyl groups of the biphenol to carboxylic acids or other coordinating groups, novel fluorinated linkers can be synthesized for the construction of MOFs with tailored pore environments and properties, such as enhanced hydrophobicity or specific gas sorption capabilities. frontiersin.org

The table below lists examples of materials synthesized using this compound as a precursor.

Compound/Material ClassCo-monomer/ReactantSynthetic MethodKey Properties/Applications
Poly(aryl ether ketone)s (PAEKs) 4,4'-difluorobenzophenone researchgate.netNucleophilic Aromatic PolycondensationHigh thermal stability, high melting point, good mechanical properties. google.comnih.gov
Poly(aryl ether sulfone)s (PAES) Bis(4-fluorophenyl)sulfone researchgate.netNucleophilic Aromatic PolycondensationHigh glass transition temperature, chemical resistance. researchgate.net
Crosslinked Polymers Acryloyl chloride (to form diacrylate monomer) nih.govFree Radical PolymerizationCovalently crosslinked networks with potential noncovalent intramolecular interactions. nih.gov
Fluorinated MOF Linkers Oxidizing agents (to form dicarboxylic acid)OxidationPrecursor to linkers for creating hydrophobic or gas-selective MOFs. researchgate.net

High-Performance Elastomers and Polymeric Materials

The incorporation of this compound into polymer structures leads to the creation of materials with superior performance profiles. The fluorine-rich nature of this biphenol derivative significantly influences the intermolecular interactions and chain dynamics within the polymer matrix, resulting in elastomers and plastics with remarkable properties.

Synthesis and Characterization of Fluorinated Phenolic Polyurethanes (FPPU)

Fluorinated phenolic polyurethanes (FPPU) are a class of elastomers synthesized using this compound. nih.govazom.com The synthesis involves a polyaddition reaction between the fluorinated biphenol, a diisocyanate, and a chain extender. nih.govresearchgate.net The presence of the this compound motif is central to the unique properties of the resulting polyurethane. nih.gov

Impact of this compound on Mechanical Strength and Self-Healing Properties in Elastomers

A significant challenge in materials science is the trade-off between high mechanical strength and efficient self-healing capabilities, as the underlying mechanisms for these properties are often mutually exclusive. nih.gov However, elastomers based on this compound have been shown to overcome this limitation. nih.govazom.com

The FPPU elastomer exhibits a remarkable combination of high tensile strength and excellent self-healing efficiency. nih.govazom.com Research has demonstrated that FPPU can achieve a tensile strength of 27.0 MPa and a self-healing efficiency of 92.3%. nih.govazom.com In contrast, the non-fluorinated biphenolic polyurethane (BPPU) elastomer shows a lower self-healing efficiency of 73.56%. rsc.org The superior self-healing in FPPU is attributed to the improved reversibility of the phenol-carbamate bonds, which is facilitated by the electron-withdrawing effect of the fluorine atoms. nih.gov This effect also contributes to a higher tensile strength recovery of 96% for FPPU, compared to 63% for BPPU. rsc.org

Furthermore, the FPPU elastomer displays an exceptionally high puncture energy of 648.0 mJ, indicating its unprecedented resistance to puncture. nih.gov It also possesses low surface energy (50.9 MJ m⁻²), is notch-insensitive, and is reprocessable. nih.govazom.com

PropertyFPPU ElastomerBPPU Elastomer
Tensile Strength27.0 MPa nih.govazom.com-
Self-Healing Efficiency92.3% nih.govazom.com73.56% rsc.org
Tensile Strength Recovery96% rsc.org63% rsc.org
Puncture Energy648.0 mJ nih.gov-
Surface Energy50.9 MJ m⁻² nih.govazom.com-

Fabrication of Materials with Enhanced Thermal and Chemical Resistance

Polymers derived from this compound are valuable in applications that require durability in harsh chemical and high-temperature environments. For instance, fluorinated poly(aryl ether)s synthesized using decafluorobiphenyl, a related compound, exhibit low dielectric constants, low moisture absorption, and excellent thermal and mechanical properties. These materials are suitable for use as coatings in microelectronics. Similarly, fluorinated polyurethanes, in general, show decomposition onset temperatures between 247–330 °C and exhibit hydrophobicity, making them suitable for materials used under extreme conditions. nih.gov

Optical and Optoelectronic Materials

The unique electronic and optical properties conferred by the fluorine atoms in this compound make it a key component in the design of advanced optical and optoelectronic materials.

Design and Synthesis of Highly Fluorinated and Photocrosslinkable Liquid Prepolymers for Optical Waveguides

Highly fluorinated liquid prepolymers have been designed and synthesized for applications in flexible optical waveguides. psu.edursc.org These prepolymers are oligomers that possess UV-crosslinkable moieties at the ends of the molecules. psu.edu The synthesis of these prepolymers can involve the use of decafluorobiphenyl, a precursor to this compound, along with other fluorinated monomers like 2,3,4,5,6-pentafluorostyrene (B1630577) and fluorinated glycols. psu.edursc.org

These liquid prepolymers can be easily processed and are photocurable, meaning they can be solidified into flexible and transparent films upon exposure to UV light and subsequent thermal treatment. psu.edursc.org The high fluorine content in these materials is crucial for achieving low optical loss and for controlling the refractive index of the resulting waveguide films. psu.eduresearchgate.net The refractive indices of the films can be precisely controlled by blending different prepolymer compositions, typically in the range of 1.417–1.437 at a wavelength of 1.31 μm. psu.edursc.org The optical losses for these films are low, with reported values of 0.23 and 0.25 dB/cm at 1.31 μm. psu.edursc.org Furthermore, these materials exhibit high thermal stability, withstanding temperatures over 400 °C. psu.edursc.org

Development of Flexible Optical Waveguide Films

The synthesized liquid prepolymers are used to fabricate flexible optical waveguide films without the need for a substrate. psu.edu The films are prepared from the prepolymers through UV and thermal treatments, resulting in materials that are not only flexible and transparent but also thermostable. psu.edu

The mechanical properties of these films are crucial for their application in flexible devices. For example, two different prepolymer films have shown ultimate stresses of 17.1 MPa and 12.3 MPa, initial moduli of 1.25 GPa and 0.44 GPa, and elongations of 1.5% and 6.9%, respectively. psu.edursc.org These properties confirm the flexibility of the films. psu.edu

Optical waveguides fabricated from these prepolymers demonstrate excellent performance even when subjected to significant bending. psu.edu They can be bent to a radius as small as 1.5 mm with negligible additional optical loss (under 0.2 dB). psu.eduresearchgate.net This flexibility and low bending loss make these materials highly suitable for applications in flexible optical communication systems and displays. psu.edursc.org

PrepolymerUltimate StressInitial ModulusElongation at BreakOptical Loss (1.31 µm)Refractive Index (1.31 µm)
Prepolymer 717.1 MPa psu.edursc.org1.25 GPa psu.edursc.org1.5% psu.edursc.org0.25 dB/cm psu.edursc.org1.417 - 1.437 psu.edursc.org
Prepolymer 812.3 MPa psu.edursc.org0.44 GPa psu.edursc.org6.9% psu.edursc.org0.23 dB/cm psu.edursc.org1.417 - 1.437 psu.edursc.org

This compound in Triboelectric Nanogenerators (TENGs)

Triboelectric nanogenerators (TENGs) are devices that convert ambient mechanical energy into electricity based on the principles of contact electrification and electrostatic induction. frontiersin.orgnih.gov The performance of a TENG is fundamentally linked to the surface charge density generated, which is determined by the difference in electronegativity between the two contacting materials. nih.govmdpi.com

Fluorinated polymers are widely utilized as the negative triboelectric layer in TENGs due to their superior electron affinity. researchgate.netrsc.orgbeilstein-journals.org The high electronegativity of fluorine atoms enhances a material's ability to gain and store electrons upon contact, leading to a higher surface charge density and consequently, improved electrical output from the device. researchgate.netbeilstein-journals.org While the general class of fluorinated polymers is well-regarded for this purpose, specific research detailing the direct application or synthesis of polymers from this compound for TENGs is not prominent in publicly available literature. However, the inherent molecular structure of this compound makes its derivatives promising candidates for creating highly electronegative surfaces for advanced TENG applications. researchgate.net

Microporous Polymers and Membrane Technologies

The rigid and contorted structure of the octafluorobiphenyl unit is highly advantageous for creating polymers with significant free volume, a key characteristic of materials used in membrane-based separations.

Derivatives of this compound are instrumental in synthesizing fluorinated Covalent Organic Frameworks (COFs) for gas separation. In one notable study, a fluorinated analogue of a biphenyl-based COF, named HHU-COF-2, was synthesized through a catalyst-free Schiff base reaction. dntb.gov.uauni-duesseldorf.denih.gov The synthesis involved the condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) with 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde (OF-BPDCA), a derivative of this compound. uni-duesseldorf.dekobv.de

The successful formation of the imine-linked network structure was confirmed through solid-state NMR, infrared spectroscopy, and X-ray photoelectron spectroscopy. uni-duesseldorf.denih.govresearchgate.net The resulting HHU-COF-2 is a crystalline material with a high Brunauer–Emmett–Teller (BET) surface area of 1356 m²/g. dntb.gov.uauni-duesseldorf.denih.gov The incorporation of fluorine atoms into the COF structure is known to create a CO₂-philic character, enhancing the material's affinity for carbon dioxide. kobv.de Gas uptake measurements showed that HHU-COF-2 has a maximum CO₂ uptake of 1.74 mmol/g, which is higher than its non-fluorinated counterpart. kobv.de

The fluorinated COF derived from the octafluorobiphenyl building block, HHU-COF-2, has been successfully used as a filler material to create mixed-matrix membranes (MMMs) for gas separation. dntb.gov.uauni-duesseldorf.de These MMMs are fabricated by dispersing the COF particles within a polymer matrix, in this case, the glassy polyimide Matrimid®. uni-duesseldorf.denih.gov The goal is to combine the processability of the polymer with the superior separation capabilities of the porous filler. researchgate.netresearchgate.netnih.gov

The inclusion of HHU-COF-2 in the Matrimid® matrix significantly enhances the membrane's performance in CO₂/CH₄ separation. Research has shown that embedding the fluorinated COF leads to an increase in both CO₂ permeability and CO₂/CH₄ selectivity. dntb.gov.uanih.gov For an MMM with an 8 wt% loading of HHU-COF-2, the CO₂/CH₄ selectivity increased from 42 for the pure Matrimid® membrane to 51. dntb.gov.uanih.gov Furthermore, increasing the filler content to 24 wt% resulted in the CO₂ permeability rising from 6.8 Barrer to 13.0 Barrer. dntb.gov.uanih.govkobv.de

Membrane CompositionCO₂ Permeability (Barrer)CO₂/CH₄ Selectivity
Pure Matrimid®6.842
8 wt% HHU-COF-2 in Matrimid®-51
24 wt% HHU-COF-2 in Matrimid®13.0-
16 wt% CTF-biphenyl in Matrimid®15.1~43

Data sourced from studies on HHU-COF-2 and CTF-biphenyl based MMMs. dntb.gov.uanih.govnih.gov

Polymers of Intrinsic Microporosity (PIMs) are materials that possess microporosity due to the inefficient packing of their rigid and contorted polymer chains. researchgate.netosti.gov Octafluorobiphenyl derivatives have been used to create novel, highly crosslinked PIMs with unique morphologies and separation properties. acs.orgscispace.com

In a significant development, a tightly crosslinked analogue of the well-known PIM-1 was synthesized. scispace.comuc.edu This was achieved by replacing the standard bifunctional tetrafluoro-monomer (tetrafluoroterephthalonitrile) with a tetrafunctional octafluoro-monomer, specifically 4,4′-dicyano-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl. scispace.comresearchgate.net This modification leads to the formation of a network polymer, termed network-PIM-1, which organizes into nanosheets with a thickness of 3–5 nm. scispace.comresearchgate.net This network-PIM-1 exhibited a higher BET surface area (940 m²/g) than conventional linear PIM-1 (780 m²/g). scispace.com

In other research, the interfacial polymerization of an octafluoro-monomer with a tetrahydroxy monomer was investigated to create highly crosslinked thin-film composite (TFC) membranes, which showed promising CO₂/CH₄ selectivity of approximately 15. manchester.ac.uk These studies demonstrate that the use of octafluorobiphenyl building blocks is a key strategy for developing the next generation of PIMs and PIM-based membranes for high-performance gas separation. scispace.comresearchgate.net

Other Advanced Functional Materials

This compound has been utilized in the study and development of advanced fluorinated composites, particularly those involving silica (B1680970). Its applications in this area are twofold: as an encapsulated guest molecule and as a target for selective removal.

In one line of research, this compound (referred to as FBPOH) was one of several low molecular weight aromatic compounds encapsulated within a perfluoro-2-methyl-3-oxahexanoic acid/silica nanocomposite. researchgate.net These composites were prepared via a sol-gel reaction of tetraethoxysilane in the presence of silica nanoparticles. researchgate.net A significant finding was that encapsulated aromatic compounds with acidic hydroxyl groups, such as this compound, exhibited no weight loss corresponding to their content even after the composite was calcinated at 800 °C. researchgate.net This indicates a remarkable thermal stabilization of the guest molecule within the silica matrix.

In a different application, composites made from fluoroalkyl end-capped vinyltrimethoxysilane (B1682223) oligomers and micro-sized silica particles were developed for the selective removal of fluorinated organic micropollutants from aqueous solutions. bohrium.comscirp.orgresearchgate.net Research demonstrated that composites whose silica gel was surface-functionalized with amino groups could selectively remove fluorinated phenol-type aromatic compounds, like this compound, from an aqueous methanol (B129727) solution. researchgate.netnii.ac.jp Notably, the removal ability for corresponding non-fluorinated phenols was not observed under the same conditions, highlighting the composite's high selectivity for fluorinated molecules. researchgate.netnii.ac.jp This technology shows potential for treating industrial wastewater containing organofluorine micropollutants. bohrium.com

Surface Modification for Superoleophilic/Superhydrophobic Characteristics

The creation of surfaces that simultaneously exhibit extreme water repellency (superhydrophobicity) and high affinity for oils (superoleophilicity) is a significant area of research in advanced materials. These unique wetting properties are critical for applications such as oil-water separation, self-cleaning coatings, and anti-fouling surfaces. The fundamental principle behind achieving such characteristics lies in the precise control of both surface chemistry and physical topography. A surface is generally considered superhydrophobic if it demonstrates a water contact angle (WCA) greater than 150° and a low sliding angle, allowing water droplets to roll off easily. Concurrently, superoleophilicity is characterized by an oil contact angle (OCA) approaching 0°.

The incorporation of highly fluorinated compounds is a primary strategy for engineering the low surface energy required for superhydrophobicity. This compound, with its high density of carbon-fluorine (C-F) bonds, serves as an exemplary building block for synthesizing polymers with exceptionally low surface energies. The inherent stability and low polarizability of the C-F bond contribute to the creation of surfaces that are intrinsically water-repellent.

Research into fluorinated polymers demonstrates that monomers like this compound can be integrated into various polymer backbones, such as polyimides and polybenzoxazines, or used to create fluorinated oligomers for composite coatings. researchgate.net The process typically involves two key steps: generating a hierarchical micro- and nanostructured surface roughness and subsequently applying a thin coating of the low-surface-energy fluorinated material. This combination of a rough topography and fluorinated chemistry creates a stable air-trapping interface (Cassie-Baxter state), which minimizes the contact area between water droplets and the solid surface, leading to superhydrophobic behavior. mdpi.com

Detailed research findings on surfaces created with similar fluorinated materials validate this approach. For instance, a novel fluorinated polybenzoxazine, when combined with silica nanoparticles to induce surface roughness, produced a superhydrophobic film with a WCA of 163°. researchgate.net Other studies have successfully coated cellulose (B213188) acetate (B1210297) nanofibers with a fluorinated polybenzoxazine/SiO2 mixture, achieving a maximum WCA of 161° and a minimum OCA of just 3°. mdpi.com These surfaces are not only effective for separating oil and water but also show remarkable stability.

The chemical durability of such fluorinated superhydrophobic coatings is a critical factor for practical applications. Studies have shown that these surfaces can maintain their water-repellent properties even after exposure to corrosive environments. For example, a superhydrophobic coating made from fluorinated silica nanoparticles and a fluororesin retained a WCA above 150° after 72 hours of immersion in acidic (pH=2) and alkaline (pH=12) solutions. emerald.com This robustness highlights the potential for using materials derived from precursors like this compound in demanding industrial and environmental applications. mdpi.com

Interactive Data Tables

Table 1: Wettability Characteristics of Various Fluorinated Surfaces

This table summarizes the contact angle measurements for water and oil on surfaces modified with different fluorinated materials, demonstrating the achievement of superhydrophobic and superoleophilic properties.

Fluorinated Material SystemSubstrateWater Contact Angle (WCA)Oil Contact Angle (OCA)Source
Fluorinated Polybenzoxazine/SilicaGlass163°Not Reported researchgate.net
Fluorinated Polybenzoxazine/SilicaCellulose Acetate Nanofibers161° mdpi.com
Electrospun 6FDA-based Polyimide BlendNanofibrous Sorbent146.5°~0° (for crude oil) kaust.edu.sa
Polyimide Nanofibers with Polybenzoxazine/SilicaNanofibrous Membrane>154°~0° bohrium.com

Table 2: Chemical Stability of a Fluorinated Superhydrophobic Coating

This table presents the water contact angle (WCA) and sliding angle (SA) of a fluorinated superhydrophobic coating on a concrete substrate after immersion in various corrosive liquids, showcasing its durability. emerald.com

Immersion ConditionImmersion Duration (hours)Water Contact Angle (WCA)Sliding Angle (SA)
Hot Water (85°C)3151.3°6.2°
H₂SO₄ Solution (pH=2)72151.3°4.4°
NaOH Solution (pH=12)72>150°<10°

Supramolecular Architectures and Nanostructure Fabrication Involving Octafluoro 4,4 Biphenol

Octafluoro-4,4'-biphenol as a Ligand in Coordination Chemistry

While extensive research has been conducted on biphenol-based ligands in coordination chemistry, specific studies detailing the use of this compound as a primary ligand are not broadly documented in readily available literature. However, the fundamental principles of coordination chemistry suggest that this compound can act as a ditopic ligand, coordinating to metal centers through its two deprotonated hydroxyl groups. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic properties of the phenoxide oxygen atoms, which in turn affects the nature of the metal-ligand bond.

The coordination of this compound to a metal center would result in the formation of a metal-phenoxide bond. The strength and stability of this bond would be dependent on several factors, including the nature of the metal ion, the solvent system used, and the steric environment around the coordination site. It is plausible that this compound could act as a bridging ligand, connecting two or more metal centers to form multinuclear complexes or coordination polymers. The rigid biphenyl (B1667301) backbone would enforce a degree of structural predictability in the resulting assemblies.

In the broader context of fluorinated ligands, their incorporation into coordination complexes is known to impart unique properties such as enhanced thermal stability, modified redox potentials, and interesting photophysical characteristics. While specific examples for this compound are not prevalent, the study of related fluorinated biphenyl compounds, such as octafluorobiphenyl-4,4'-dicarboxylate, in the formation of metal-organic frameworks (MOFs) provides insight into the potential of this class of ligands. These studies demonstrate the ability of fluorinated biphenyl backbones to direct the formation of porous, crystalline structures with applications in gas storage and separation.

Self-Assembly of this compound Derived Systems

The unique molecular structure of this compound makes it an excellent candidate for directing the self-assembly of complex supramolecular structures. Its rigid aromatic core, coupled with the potential for specific intermolecular interactions, has been exploited in the fabrication of novel nanomaterials.

A significant application of this compound derivatives is in the controlled self-assembly of gold nanoparticles (GNPs) into vesicular structures known as gold nanoparticle vesicles (GNVs). This process is driven by the solvophobic properties of specifically designed ligands derived from this compound.

In a notable study, a tetra(ethylene glycol)-terminated this compound ligand (TeOFBL) was utilized to induce the spontaneous self-assembly of binary mixtures of small and large GNPs (e.g., 5 nm and 15 nm, 5 nm and 20 nm, or 10 nm and 20 nm in diameter) into size-segregated, bilayer-like vesicles nih.gov. The resulting structures feature an outer single layer of larger GNPs encapsulating an inner vesicle-like assembly of smaller GNPs, mimicking the bilayer structure of a liposome nih.gov. The driving force for this size segregation is the solvophobic nature of the TeOFBL ligands on the surface of the GNPs nih.gov. A time-course analysis of the self-assembly process revealed that the size segregation occurs almost instantaneously upon mixing, with the segregated precursors rapidly fusing in an inner-inner and outer-outer layer fashion to form the stable bilayer-like GNVs nih.gov.

The solvophobicity of the ligands plays a crucial role in the formation and size control of these GNVs. Studies using oligo(ethylene glycol)-terminated biphenol ligands have shown that the size of the resulting GNVs can be precisely controlled by tuning the interparticle attraction through modifications in the length of the ethylene glycol chain or by altering the water content in the solvent (tetrahydrofuran, THF) scbt.com. The formation of these vesicles is a two-stage process involving the rapid generation of initial vesicles followed by their fusion into thermodynamically stable GNVs of a saturated size scbt.com.

Furthermore, the use of a fluorinated tetra(ethylene glycol)-terminated tetra(ethylene glycol) ligand has been shown to facilitate the self-assembly of 5 nm and 10 nm gold nanoparticles into hollow GNVs in THF, again driven by the solvophobic character of the ligand nih.gov. These GNVs can maintain their vesicular structure even after being transferred to an aqueous environment, although some aggregation may occur due to hydrophobic interactions between the ligand head groups nih.gov.

LigandNanoparticle SizesResulting StructureDriving Force
Tetra(ethylene glycol)-terminated this compound (TeOFBL)5 nm / 15 nm, 5 nm / 20 nm, 10 nm / 20 nmSize-segregated bilayer-like Gold Nanoparticle Vesicles (GNVs)Solvophobicity of the ligand
Oligo(ethylene glycol)-terminated biphenol ligandsNot specifiedSize-controllable Gold Nanoparticle Vesicles (GNVs)Solvophobicity of the ligand
Fluorinated tetra(ethylene glycol)-terminated tetra(ethylene glycol) ligand5 nm, 10 nmWater-stable Gold Nanoparticle Vesicles (GNVs)Solvophobicity of the ligand

The rigid and electron-deficient aromatic surface of this compound suggests its potential utility in molecular recognition and host-guest chemistry. The fluorine atoms create a partially positive charge on the carbon atoms of the aromatic rings, leading to favorable quadrupole-quadrupole and other non-covalent interactions with electron-rich guest molecules. The two hydroxyl groups can act as hydrogen bond donors, enabling specific recognition of guest molecules with complementary hydrogen bond acceptor sites.

While specific host-guest systems based solely on this compound are not extensively reported, the principles of supramolecular chemistry indicate its promise in this area. The well-defined geometry of the biphenyl unit can be incorporated into larger macrocyclic or cage-like host molecules. The fluorinated surfaces of such hosts could provide a unique recognition environment, potentially leading to selective binding of specific guests. The introduction of fluorine into self-assembling systems has been shown to influence the resulting supramolecular architecture, sometimes leading to unexpected and more robust lattices.

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonding interactions. The use of rigid and geometrically well-defined molecules is crucial for the formation of stable and porous HOFs. Fluorinated biphenyl motifs, including derivatives of this compound, are attractive candidates for the construction of HOFs due to their rigidity and the directional nature of the hydrogen bonds that can be formed by their hydroxyl groups.

The introduction of fluorine atoms into the building blocks of HOFs can enhance the stability of the resulting framework through additional intermolecular interactions, such as halogen bonding and dipole-dipole interactions. Furthermore, the hydrophobic nature of the fluorinated cavities within the HOF can lead to selective adsorption of certain guest molecules.

While the direct use of this compound in the synthesis of HOFs is an area that warrants further exploration, the general principles of HOF design strongly support its potential. The linear and rigid nature of the this compound molecule, combined with its two hydrogen-bonding hydroxyl groups, makes it an ideal tecton for the construction of one-dimensional chains or more complex, higher-dimensional networks. The resulting fluorinated porous materials could have applications in gas storage, separation, and catalysis.

Catalytic Systems and Ligand Development from Octafluoro 4,4 Biphenol Scaffolds

Synthesis of Chiral Ligands based on Biphenol Derivatives for Asymmetric Catalysis

The synthesis of axially chiral biaryl compounds is a cornerstone of asymmetric catalysis, with atropisomeric, C2-symmetric diphosphine ligands playing a particularly crucial role. nih.gov The biphenyl (B1667301) scaffold has been a major focus of ligand design and synthesis for decades. nih.gov Methodologies for creating enantiomerically pure biaryl ligands generally follow established pathways, such as aryl-aryl coupling followed by the resolution of the resulting atropisomers, or more advanced atroposelective strategies that bypass the need for resolving racemic mixtures. nih.govchemrxiv.orgnih.gov

Common synthetic routes for chiral biphenyl ligands include:

Resolution of Racemates: A traditional approach involves the synthesis of the racemic biphenol derivative, followed by separation of the enantiomers. This can be achieved using chiral resolving agents, such as O,O'-dibenzoyltartaric acid, or through chiral preparative high-performance liquid chromatography (HPLC). nih.gov

Asymmetric Coupling: More efficient, modern methods aim to control the stereochemistry during the C-C bond formation that creates the biaryl axis. These include strategies like oxazoline-mediated asymmetric Ullmann coupling to produce diastereomerically pure intermediates that can be converted to enantiomerically pure biphenols. nih.gov

Modular Synthesis: Libraries of chiral ligands can be generated through a modular building block strategy. This often involves coupling chiral amines or other chiral auxiliaries to the biphenol core to create a diverse set of ligands for high-throughput screening in various catalytic reactions. core.ac.uknih.gov For instance, phosphoramidite ligands can be prepared by reacting chiral secondary amines with phosphorus trichloride, and then with the axially chiral biphenol. chemrxiv.org

While these strategies are well-documented for various biphenol and binaphthol systems, specific examples detailing the synthesis of chiral ligands directly from an octafluoro-4,4'-biphenol scaffold are not extensively covered in the reviewed literature. However, the established principles of biaryl ligand synthesis are broadly applicable. The synthesis of DIFLUORPHOS, a fluorinated biphenyl diphosphine, demonstrates the successful application of these methods to fluorinated precursors. nih.gov It is anticipated that similar synthetic protocols would be employed for this compound, though the extensive fluorination might necessitate adjustments to reaction conditions to account for altered reactivity.

Role of Fluorination in Tuning Ligand Properties for Catalytic Activity

The introduction of fluorine atoms into a ligand's structure is a powerful tool for tuning its steric and electronic properties, which can have a massive effect on catalytic performance. rsc.org The presence of eight fluorine atoms in the this compound backbone imparts distinct characteristics to its derivative ligands, influencing reactivity, stability, and selectivity. nsf.gov

Electronic Effects: Fluorine is the most electronegative element, and its incorporation into organic molecules leads to a strong electron-withdrawing effect. rsc.org In the context of ligands derived from this compound, this perfluorination results in electron-poor phosphine (B1218219) or phosphoramidite moieties. This electronic deficiency can significantly impact the catalytic cycle:

Enhanced Lewis Acidity: The electron-withdrawing nature of the fluorinated ligand can increase the Lewis acidity of the coordinated metal center, making it a more active catalyst.

Accelerated Reaction Steps: In certain reactions, such as Suzuki-Miyaura coupling, electron-poor ligands can accelerate the reductive elimination step, which is often rate-limiting, especially in the formation of sterically hindered products. acs.org

Steric Effects: While a single fluorine atom is only slightly larger than a hydrogen atom, polyfluoroalkyl groups are considered bulky. The trifluoromethyl (CF3) group, for example, is comparable in size to an isopropyl group. rsc.org The cumulative steric hindrance from the eight fluorine atoms on the biphenol scaffold can create a highly defined and rigid chiral pocket around the metal center. This steric environment is crucial for achieving high enantioselectivity in asymmetric reactions, as it dictates how the substrate approaches the catalytic site. nih.gov

The combination of these steric and electronic effects allows for the fine-tuning of a catalyst's performance. By modifying the degree and position of fluorination, ligands can be customized to achieve an optimal balance between catalyst activity and stability, leading to enhanced stereoselective outcomes. rsc.org

Investigations into Single-Atom Catalysis Incorporating this compound Ligands

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom efficiency and unique reactivity by featuring spatially isolated monoatomic active sites stabilized on a solid support. nih.gov In many ways, the properties of SACs resemble those of traditional homogeneous organometallic complexes, where the support material can be seen as playing the role of a ligand in stabilizing the metal center and defining its electronic properties. nih.gov

However, recent studies have highlighted the crucial role that external, molecular ligands can play in activating and modulating the performance of SACs. nih.gov For instance, in palladium SACs used for cross-coupling reactions, the addition of phosphine ligands was shown to cause a strong enhancement in reactivity. This underscores that principles from homogeneous catalysis, particularly ligand design, are highly relevant to the development of advanced SACs. nih.gov

While the direct application of this compound-derived ligands in single-atom catalysis has not been specifically detailed in the available research, the unique properties of perfluorinated ligands suggest they could offer significant advantages in this domain.

Modulating Electronic Properties: A perfluorinated ligand like one derived from this compound could precisely tune the electronic state of the single metal atom, potentially enhancing its catalytic activity for specific reactions, such as C-F bond activation. researchgate.net

Improving Stability: The robust nature of C-F bonds could lead to ligands with high thermal and chemical stability, which is a desirable trait for creating durable and recyclable SACs.

Controlling Coordination Environment: The defined steric profile of an octafluoro-biphenol ligand could help create a specific and uniform coordination environment around the metal atom, leading to higher selectivity.

The synergy between the defined structure of a molecular ligand and the heterogeneous nature of a single-atom catalyst opens new avenues for catalyst design. The development of SACs incorporating perfluorinated biphenol ligands is a promising, albeit currently underexplored, area of research that could lead to novel catalytic systems with tailored reactivity and stability. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of Octafluoro 4,4 Biphenol

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Octafluoro-4,4'-biphenol. The extensive fluorination of the biphenol backbone is expected to significantly influence its electronic properties. The high electronegativity of fluorine atoms leads to a substantial stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels. umons.ac.be This stabilization generally enhances the oxidative stability of the molecule.

Computational studies on related fluorinated biphenyl (B1667301) compounds provide a basis for predicting the electronic properties of this compound. nih.govacs.org These studies often employ methods like DFT with various functionals (e.g., B3LYP) and basis sets to calculate key electronic descriptors. nih.govacs.org

Table 1: Calculated Electronic Properties of a Representative Fluorinated Biphenyl Compound (DFDMBP)

Property Value
HOMO Energy -6.54 eV
LUMO Energy -1.23 eV
HOMO-LUMO Gap 5.31 eV
Chemical Potential (μ) -3.88 eV
Chemical Hardness (η) 2.65 eV
Electrophilicity Index (ω) 2.84 eV

Data is for 2,2'-difluoro-4,4'-dimethoxy-1,1'-biphenyl (DFDMBP) as a representative related compound, calculated using DFT. The values for this compound are expected to show more pronounced effects due to greater fluorination.

This table is interactive. You can sort and filter the data to explore the electronic properties.

The analysis of frontier molecular orbitals (FMOs) and natural bond orbitals (NBO) in similar fluorinated systems reveals significant charge polarization, with the fluorine atoms inducing positive charges on the adjacent carbon atoms. nih.govacs.org This charge distribution is crucial for understanding intermolecular interactions and the reactivity of the molecule. For this compound, the hydroxyl groups are expected to be the primary sites for nucleophilic reactions, while the fluorinated rings would be susceptible to nucleophilic aromatic substitution under specific conditions.

Molecular Dynamics Simulations for Material Behavior Prediction

Molecular dynamics (MD) simulations are a powerful computational technique used to predict the macroscopic properties of materials by simulating the interactions of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide critical insights into their physical and mechanical properties, such as density, glass transition temperature (Tg), and mechanical strength.

In a typical MD simulation of a polymer, a representative amorphous cell of the polymer chains is constructed. The system is then subjected to various ensembles (e.g., NVT, NPT) to equilibrate it and simulate its behavior under different conditions of temperature and pressure. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

Studies on fluorine-containing polyimides and other high-performance polymers have demonstrated the utility of MD simulations in understanding structure-property relationships. plu.mx For polymers incorporating the rigid and bulky this compound monomer, MD simulations can be used to investigate:

Chain Packing and Free Volume: The presence of the bulky, fluorinated biphenyl unit is expected to hinder efficient chain packing, leading to a higher fractional free volume. This can have significant implications for properties like gas permeability and dielectric constant.

Thermal Properties: MD simulations can predict the glass transition temperature (Tg) by monitoring the change in specific volume with temperature. The rigidity of the this compound unit would likely contribute to a high Tg in the resulting polymers.

Mechanical Properties: By simulating the response of the polymer matrix to applied stress, MD can be used to calculate mechanical properties such as Young's modulus, bulk modulus, and shear modulus. The strong intermolecular interactions and rigid nature of the fluorinated biphenyl units are expected to result in polymers with high mechanical strength.

Table 2: Simulated Properties of a Fluorine-Containing Polyetherimide (PEI)

Property Simulated Value Experimental Value
Density 1.34 g/cm³ 1.28 g/cm³
Accessible Free Volume (AFV) Varies with probe size Correlates with gas transport properties

Data for a representative PEI containing a fluorinated diamine monomer, demonstrating the predictive power of MD simulations.

This table is interactive. You can compare the simulated and experimental values to assess the accuracy of the computational model.

Computational Design of this compound-Based Materials

The integration of quantum mechanical calculations and molecular dynamics simulations enables the computational design of new materials with tailored properties. For this compound, this approach can be used to screen potential co-monomers and predict the properties of the resulting polymers before their synthesis, saving significant time and resources.

The process of computational materials design typically involves the following steps:

Monomer Library Generation: A virtual library of potential co-monomers to be polymerized with this compound is created.

Property Prediction of Virtual Polymers: For each virtual polymer, quantum mechanical calculations can be performed on representative oligomers to determine their electronic properties. Subsequently, MD simulations can be employed to predict their bulk properties.

Screening and Selection: The virtual polymers are screened based on a set of desired properties, such as high thermal stability, low dielectric constant, or specific mechanical strength.

Synthesis and Experimental Validation: The most promising candidates identified through computational screening are then synthesized and their properties are experimentally measured to validate the computational predictions.

This in silico approach allows for the exploration of a vast chemical space that would be inaccessible through traditional experimental methods alone. By understanding the structure-property relationships at a molecular level, computational design can guide the synthesis of novel high-performance polymers based on this compound for a wide range of applications, from advanced electronics to aerospace materials. The unique combination of properties imparted by the this compound unit, such as high thermal stability, chemical resistance, and low dielectric constant, makes it a promising building block for the computational design of next-generation materials.

Outlook and Future Research Directions

Current Challenges and Limitations in Octafluoro-4,4'-biphenol Research

Despite its promising characteristics, the widespread application of this compound-based materials is hindered by several key challenges. These limitations span the entire lifecycle of the material, from synthesis to processing and final application.

Synthetic and Scalability Hurdles: The synthesis of this compound can be a complex and costly process. Achieving high purity and yield on an industrial scale remains a significant challenge, often involving multi-step reactions with expensive reagents and catalysts. The transition from laboratory-scale synthesis to large-scale production often encounters issues with reproducibility and safety, which can impede commercial viability.

Processing and Solubility Issues: A major drawback of many high-performance polymers, including those derived from this compound, is their limited solubility in common organic solvents and high melting points. This inherent infusibility and insolubility make them difficult to process using conventional techniques like melt extrusion or solution casting, thereby limiting their fabrication into complex shapes and thin films. While the incorporation of flexible linkages or bulky side groups can improve solubility, this often comes at the expense of thermal stability.

Structure-Property Relationship Understanding: While the general benefits of fluorination are well-understood, a detailed and predictive understanding of the structure-property relationships in polymers derived from this compound is still evolving. Tailoring the molecular architecture to achieve a specific combination of properties, such as a low dielectric constant without compromising mechanical strength, requires further fundamental research.

Challenge CategorySpecific LimitationsPotential Impact on Research and Application
Synthesis Complex multi-step procedures, high cost of fluorinating agents, scalability issues.Limits availability of the monomer for extensive research and commercialization.
Processing Poor solubility in organic solvents, high melting temperatures.Difficulty in fabricating films, fibers, and complex components, restricting application scope.
Properties Achieving a balance between desired properties (e.g., low dielectric constant and high mechanical strength).Need for extensive empirical optimization for specific applications.

Emerging Synthetic Methodologies for Enhanced Production and Derivatization

To address the challenges in production and to expand the functional scope of this compound, researchers are exploring innovative synthetic strategies. These methodologies aim to improve efficiency, reduce costs, and enable the creation of novel derivatives with tailored properties.

Advanced Catalytic Systems: The development of more efficient and selective catalysts is crucial for the synthesis of fluorinated aromatic compounds. Modern catalysis can offer pathways that are more sustainable and economically viable. This includes exploring novel transition-metal catalysts and organocatalysts for C-F bond formation and coupling reactions.

C-F Bond Activation and Functionalization: Recent advances in the selective activation and functionalization of strong C-F bonds are opening new avenues for the derivatization of perfluorinated compounds like this compound. These techniques could allow for the introduction of various functional groups onto the aromatic rings, leading to polymers with enhanced properties such as improved solubility, cross-linking capabilities, or specific affinities for certain molecules.

Flow Chemistry and Process Intensification: The use of continuous flow reactors for the synthesis of this compound and its derivatives offers potential advantages in terms of safety, scalability, and process control. Flow chemistry can enable reactions to be performed under conditions that are difficult to achieve in batch processes, potentially leading to higher yields and purities.

Synthetic ApproachPotential AdvantagesRelevance to this compound
Novel Catalysis Higher efficiency, selectivity, and sustainability.More cost-effective and environmentally friendly production of the monomer.
C-F Activation Enables targeted modification of the perfluorinated structure.Creation of new derivatives with tailored functionalities for specific applications.
Flow Chemistry Improved safety, scalability, and control over reaction parameters.Facilitates the transition from laboratory-scale synthesis to industrial production.

Unexplored Applications in Advanced Technologies

The unique property profile of polymers derived from this compound makes them highly attractive for a range of cutting-edge technologies where conventional materials fall short.

High-Frequency Electronics: The demand for materials with low dielectric constants and low dissipation factors is rapidly growing with the advancement of 5G and 6G communications technology. The low polarizability of the C-F bond makes polymers from this compound excellent candidates for use as substrates and insulating layers in high-frequency printed circuit boards and integrated circuits, minimizing signal loss and enabling faster signal propagation.

Advanced Separation Membranes: The chemical inertness and thermal stability of fluorinated polymers are highly advantageous for membrane-based separation processes. Polymers derived from this compound could be engineered to create highly selective and durable membranes for gas separation (e.g., CO2 capture), pervaporation, and filtration in harsh chemical environments. The rigid and contorted structure that can be achieved with biphenol-based polymers can lead to high free volume, which is beneficial for gas permeability.

Proton Exchange Membranes for Fuel Cells: Modified polymers based on this compound could serve as the basis for novel proton exchange membranes (PEMs) in fuel cells. By introducing sulfonic acid groups onto the polymer backbone, materials with high proton conductivity and excellent thermal and oxidative stability could be developed, potentially leading to more efficient and durable fuel cells that can operate at higher temperatures.

Application AreaKey Properties of this compound PolymersPotential Impact
High-Frequency Electronics Low dielectric constant, low loss tangent, high thermal stability.Enabling faster and more efficient communication systems.
Separation Membranes High chemical and thermal resistance, tunable free volume.Improved efficiency and durability in industrial separation processes.
Fuel Cells Excellent thermal and oxidative stability, potential for high proton conductivity.Development of more robust and higher-performance fuel cells.

Interdisciplinary Research Opportunities Involving this compound

The future of this compound research lies in fostering collaborations across different scientific and engineering disciplines. Such interdisciplinary approaches can unlock new possibilities and accelerate the translation of fundamental research into practical applications.

Materials Science and Computational Modeling: The use of computational tools, such as molecular dynamics simulations and density functional theory, can provide valuable insights into the structure-property relationships of this compound-based polymers. osti.gov By predicting material properties before synthesis, researchers can more efficiently design and optimize polymers for specific applications. osti.gov This synergy between experimental materials science and computational modeling can significantly reduce development time and costs.

Polymer Chemistry and Sustainable Engineering: There is a growing need for high-performance polymers that are also sustainable. Interdisciplinary research at the intersection of polymer chemistry and sustainable engineering could focus on developing synthesis routes for this compound from renewable feedstocks or creating recyclable or degradable polymers based on this monomer. This would address the end-of-life concerns associated with highly stable fluoropolymers.

Biomedical Engineering and Fluoropolymer Science: The biocompatibility and biostability of certain fluoropolymers open up opportunities in the biomedical field. semanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov Research could explore the use of this compound-derived materials for applications such as implantable devices, drug delivery systems, and biocompatible coatings. semanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov The unique surface properties imparted by fluorine can be leveraged to control protein adsorption and cellular interactions. researchgate.net

Q & A

Q. What are the primary synthetic routes for Octafluoro-4,4'-biphenol, and how can researchers optimize reaction yields?

this compound (CAS: 2200-70-6, C₁₂H₂F₈O₂) is synthesized via electrophilic aromatic fluorination or coupling reactions of fluorinated precursors. A common approach involves halogen exchange (e.g., replacing hydroxyl or nitro groups with fluorine) under controlled conditions. To optimize yields:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Employ catalysts like KF/Al₂O₃ or phase-transfer agents (e.g., crown ethers) to enhance fluorination efficiency .
  • Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation and intermediate stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • ¹H/¹⁹F NMR : To confirm substitution patterns and fluorine distribution (e.g., distinguishing para/ortho fluorination) .
  • FTIR : Identify hydroxyl (∼3200 cm⁻¹) and C-F (∼1200 cm⁻¹) stretching vibrations .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (330.13 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solubility and reactivity .

Q. How can researchers determine the solubility profile of this compound in organic solvents?

Perform systematic solubility tests:

  • Use a HPLC-grade solvent series (e.g., hexane, DCM, THF, DMSO) under inert atmospheres.
  • Quantify solubility via UV-Vis spectroscopy at λₘₐₓ ∼270 nm (aromatic π→π* transitions) .
  • Note: Fluorination reduces polarity; expect higher solubility in non-polar solvents compared to non-fluorinated biphenols .

Advanced Research Questions

Q. How does the fluorine substitution in this compound influence its thermal stability and decomposition pathways?

Fluorine’s electron-withdrawing effects enhance thermal stability but may alter decomposition mechanisms:

  • Thermogravimetric analysis (TGA) : Compare weight loss profiles with non-fluorinated biphenols (e.g., 4,4'-biphenol, CAS: 92-88-6). Fluorinated derivatives typically show delayed decomposition (∼300–400°C) due to strong C-F bonds .
  • Differential scanning calorimetry (DSC) : Monitor endothermic/exothermic events to identify phase transitions or degradation intermediates .

Q. What strategies can resolve contradictions in reported spectroscopic data for fluorinated biphenol derivatives?

Contradictions often arise from solvent effects or impurities:

  • Cross-validate data : Compare NMR (in CDCl₃ vs. DMSO-d₆) and FTIR (ATR vs. KBr pellet) to isolate solvent-dependent shifts .
  • Purify via recrystallization : Use mixed solvents (e.g., ethanol/water) to remove residual fluorinated byproducts .
  • Leverage computational modeling : Density Functional Theory (DFT) can predict ¹⁹F NMR chemical shifts and validate experimental spectra .

Q. How can this compound be incorporated into high-performance polymers, and what are the design considerations?

Fluorinated biphenols are precursors for poly(aryl ether ketone)s (PAEKs) and liquid crystalline polymers :

  • Nucleophilic aromatic substitution : React with difluorinated monomers (e.g., 4,4'-difluorobenzophenone) under basic conditions (K₂CO₃) .
  • Copolymer design : Adjust the biphenol/fluorinated monomer ratio (e.g., 50–70 mol%) to balance thermal stability and processability .
  • Characterize liquid crystallinity : Use polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) to confirm mesophase formation .

Q. What methodologies can elucidate the electronic effects of fluorine substituents on this compound’s reactivity?

  • Hammett substituent constants : Correlate fluorine’s meta/para positions with reaction rates in electrophilic substitution or oxidation studies .
  • Cyclic voltammetry : Measure redox potentials to assess electron-deficient aromatic systems .
  • X-ray photoelectron spectroscopy (XPS) : Quantify fluorine’s binding energy (∼689 eV) to evaluate electronic environment changes .

Methodological Notes

  • Reproducibility : Document solvent drying methods, reaction atmospheres (N₂/Ar), and purification steps to ensure consistency .
  • Safety : Fluorinated compounds may release HF under thermal stress; use PTFE-lined equipment and HF scavengers (e.g., CaCO₃) .
  • Data validation : Cross-reference with databases like NIST Chemistry WebBook for spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.